molecular formula C15H20F3N3O2 B12242457 N-(4-ethoxyphenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide

N-(4-ethoxyphenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide

Cat. No.: B12242457
M. Wt: 331.33 g/mol
InChI Key: ILIRQJISXKQJKM-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxyaniline and 2,2,2-trifluoroethylamine.

    Formation of Intermediate: The starting materials undergo a series of reactions, including nucleophilic substitution and amide bond formation, to produce an intermediate compound.

    Final Product: The intermediate is then reacted with piperazine-1-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide
  • N-(4-chlorophenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide
  • N-(4-fluorophenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide

Uniqueness

N-(4-ethoxyphenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide is unique due to the presence of the ethoxy group, which may influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C15H20F3N3O2

Molecular Weight

331.33 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide

InChI

InChI=1S/C15H20F3N3O2/c1-2-23-13-5-3-12(4-6-13)19-14(22)21-9-7-20(8-10-21)11-15(16,17)18/h3-6H,2,7-11H2,1H3,(H,19,22)

InChI Key

ILIRQJISXKQJKM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC(F)(F)F

Origin of Product

United States

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